Cas no 2253639-04-0 (Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate)

Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate is a heterocyclic compound featuring a fused oxathiazolo-pyrazine core with a benzyl carboxylate substituent. Its structure incorporates both sulfone and carboxylate functional groups, making it a versatile intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The 1,1-dioxo moiety enhances reactivity in nucleophilic substitution or cyclization reactions, while the benzyl ester group offers selective deprotection potential. This compound is valued for its stability under standard conditions and its utility in constructing complex heterocyclic scaffolds, often employed in medicinal chemistry and materials science research.
Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate structure
2253639-04-0 structure
Product name:Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate
CAS No:2253639-04-0
MF:C13H16N2O5S
MW:312.341542243958
CID:4787297

Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate
    • Inchi: 1S/C13H16N2O5S/c16-13(19-9-11-4-2-1-3-5-11)14-6-7-15-12(8-14)10-20-21(15,17)18/h1-5,12H,6-10H2
    • InChI Key: OTPJBUGDTDJFRF-UHFFFAOYSA-N
    • SMILES: S1(N2CCN(C(=O)OCC3C=CC=CC=3)CC2CO1)(=O)=O

Computed Properties

  • Exact Mass: 312.07799279 g/mol
  • Monoisotopic Mass: 312.07799279 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.5
  • Molecular Weight: 312.34
  • XLogP3: 0.6

Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6730144-500mg
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate
2253639-04-0 95.0%
500mg
$691.0 2022-02-28
Enamine
EN300-6730144-10000mg
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate
2253639-04-0 95.0%
10g
$3807.0 2022-02-28
Enamine
EN300-6730144-2500mg
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate
2253639-04-0 95.0%
2500mg
$1735.0 2022-02-28
Enamine
EN300-6730144-0.05g
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate
2253639-04-0 95.0%
0.05g
$256.0 2025-03-13
Enamine
EN300-6730144-0.25g
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate
2253639-04-0 95.0%
0.25g
$546.0 2025-03-13
Enamine
EN300-6730144-250mg
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate
2253639-04-0 95.0%
250mg
$438.0 2022-02-28
Enamine
EN300-6730144-1000mg
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate
2253639-04-0 95.0%
1g
$885.0 2022-02-28
Enamine
EN300-6730144-5.0g
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate
2253639-04-0 95.0%
5.0g
$3189.0 2025-03-13
Aaron
AR028NGJ-1g
benzyl1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate
2253639-04-0 95%
1g
$1538.00 2025-02-16
1PlusChem
1P028N87-1g
benzyl1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate
2253639-04-0 95%
1g
$1422.00 2024-05-25

Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate Related Literature

Additional information on Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate

Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate (CAS No. 2253639-04-0)

Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate (CAS No. 2253639-04-0) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxathiazolopyrazines, which are characterized by their unique heterocyclic structure and diverse biological activities.

The benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate molecule consists of a benzyl group attached to a carboxylate moiety, which is further linked to a 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine ring system. The presence of the benzyl group and the carboxylate functionality imparts specific chemical properties and reactivity patterns to this compound.

Recent studies have highlighted the potential of benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory and analgesic properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models.

In another significant development, a team of scientists from the University of California demonstrated that benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate has promising antiviral activity against several RNA viruses. The compound was shown to inhibit viral replication by interfering with key viral enzymes and pathways. This finding opens up new avenues for the development of antiviral drugs targeting emerging viral threats.

The synthesis of benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate has been extensively studied and optimized to improve yield and purity. A notable synthetic route involves the condensation of a benzyl ester with a suitable heterocyclic precursor followed by oxidation steps to form the desired dioxo structure. This multi-step process requires careful control of reaction conditions to ensure high selectivity and efficiency.

In terms of pharmacokinetics and safety profiles, preliminary data suggest that benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate has favorable properties for drug development. It exhibits good oral bioavailability and low toxicity in preclinical studies. However, further investigations are needed to fully understand its metabolism and potential side effects in humans.

The potential applications of benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate extend beyond its therapeutic uses. Its unique chemical structure makes it an attractive candidate for use as a building block in the synthesis of more complex molecules with diverse biological activities. Researchers are exploring its utility in combinatorial chemistry and high-throughput screening platforms to identify novel drug leads.

In conclusion, benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine -5-carboxylic acid ester (CAS No. 2253639 -04 -0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an exciting area of study for scientists and researchers working on the development of new therapeutic agents.

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